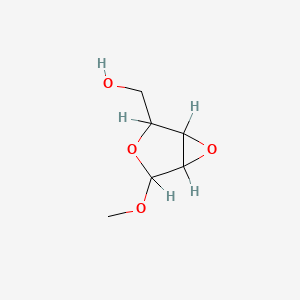
Tupichinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tupichinol A is a member of flavonoids and an ether.
Scientific Research Applications
Cytotoxicity and Anticancer Potential
- Tupichinol A, identified as a flavan from Tupistra chinensis, has been a subject of interest due to its cytotoxic properties. Pan et al. (2003) isolated tupichinol A and noted its potential role in cytotoxicity against human gastric tumor cells (Pan, Chang, Wei, & Wu, 2003).
- Another study by Pan et al. (2012) discovered a new cardenolide, tupichinolide, in Tupistra chinensis, which exhibited significant cytotoxicity against several human cancer cell lines, indicating its potential application in cancer treatment (Pan, Li, Liu, Ning, & Li, 2012).
- The compound has also been studied for its role in the synthesis of new cytotoxic cardenolides, as explored by Jung et al. (2015), who investigated its effects on human cancer cell lines (Jung, Baek, Hwang-Bo, Lee, Park, Seo, Kwon, Oh, Lee, Chung, & Bang, 2015).
Estrogenic Activity
- Lee et al. (2010) identified tupichinol C as an estrogenic compound from Broussonetia kazinoki. They found it to be effective in ligand-binding activity of the estrogen receptor and in controlling the expression levels of estrogen-responsive genes. This suggests a potential application in treating menopausal symptoms (Lee, Kim, Lee, Lee, Ryu, Jung, Song, & Ryu, 2010).
properties
Product Name |
Tupichinol A |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1 |
InChI Key |
PSCVPMJLJOIQKC-RHSMWYFYSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O[C@@H]([C@@H](C2)O)C3=CC=C(C=C3)O)OC |
SMILES |
CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid](/img/structure/B1633978.png)










